2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with the molecular formula C19H24N4O. It is known for its unique structure, which includes an aniline group, a diethylamino group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of aniline derivatives with acetohydrazide derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-anilino-N’-[(E)-(4-fluorophenyl)methylene]acetohydrazide
- 2-anilino-N’-[(E)-(4-methylphenyl)methylene]acetohydrazide
- 2-anilino-N’-[(E)-(4-chlorophenyl)methylene]acetohydrazide
Uniqueness
2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H24N4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-anilino-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O/c1-3-23(4-2)18-12-10-16(11-13-18)14-21-22-19(24)15-20-17-8-6-5-7-9-17/h5-14,20H,3-4,15H2,1-2H3,(H,22,24)/b21-14+ |
InChI Key |
NELXQUFERXDSLQ-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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